molecular formula C20H23N5O2 B12745504 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- CAS No. 96902-25-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-

Cat. No.: B12745504
CAS No.: 96902-25-9
M. Wt: 365.4 g/mol
InChI Key: LORAXKJAKZQOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (predicted for C20H23N5O2):

  • δ 1.35–1.45 (m, 2H, CH2 butyl)
  • δ 2.35 (s, 3H, 4-methylphenyl-CH3)
  • δ 3.55 (s, 6H, N–CH3 groups)
  • δ 7.25–7.40 (m, 4H, aromatic protons)

13C NMR highlights carbonyl carbons at δ 160–165 ppm (C2, C4) and quaternary carbons in the purine core at δ 145–150 ppm. 15N NMR of related compounds shows distinct shifts for N7 (δ −180 ppm) and N9 (δ −220 ppm).

Infrared (IR) Spectroscopy

Dominant absorptions include:

  • 1700–1750 cm⁻¹ (C=O stretching, dione groups)
  • 1600–1650 cm⁻¹ (C=N imidazole)
  • 750–800 cm⁻¹ (C–H out-of-plane bending, 4-methylphenyl)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of the molecular ion [M+H]+ yields m/z 366.2 (calculated for C20H24N5O2: 366.19). Fragmentation patterns show successive losses of:

  • 4-methylphenyl (m/z 366 → 249)
  • Butyl chain (m/z 249 → 177)
  • Methyl groups (m/z 177 → 149)

High-resolution MS (HRMS) confirms the molecular formula with an error margin of <2 ppm.

Table 1: Comparative NMR Data for Select Imidazo[2,1-f]purinediones

Compound 1H δ (ppm) 13C δ (ppm) 15N δ (ppm) Source
8-Allyl-1,3-dimethyl derivative 3.52 (s) 161.2 −185.3
8-Butyl-7-(4-methylphenyl) 3.55 (s) 163.8 −180.1
Pyrimido[2,1-f]purinedione 3.60 (s) 158.9 −178.9

Properties

CAS No.

96902-25-9

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O2/c1-5-6-11-24-15(14-9-7-13(2)8-10-14)12-25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-10,12H,5-6,11H2,1-4H3

InChI Key

LORAXKJAKZQOEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Chemical Reactions Analysis

The compound’s preparation involves several types of chemical reactions:

Reaction Type Description Common Reagents/Conditions Major Products/Outcomes
Cyclization Formation of imidazo-purine core via condensation and ring closure Aldehydes, amines, nickel catalysts, mild heating Tricyclic imidazo-purine-2,4-dione core
Alkylation Introduction of butyl and methyl groups at nitrogen atoms Alkyl halides (e.g., butyl bromide), K2CO3, DMF Alkylated imidazo-purine derivatives
Arylation Attachment of 4-methylphenyl substituent at position 7 Electrophilic aromatic substitution or cross-coupling reagents Arylated imidazo-purine derivatives
Oxidation (post-synthesis) Possible modification of substituents or ring system for derivatives Potassium permanganate, hydrogen peroxide Hydroxylated or oxidized derivatives
Reduction (post-synthesis) Reduction of specific functional groups if needed Sodium borohydride, lithium aluminum hydride Reduced derivatives

These reactions are carefully controlled to avoid side reactions and maximize the yield of the desired compound.

Detailed Research Findings and Data Tables

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 Amido-nitrile + aldehyde, Ni catalyst, mild heating Cyclization to form imidazo-purine core 70–85 Reaction time: 12–24 h
2 Alkylation with butyl bromide, K2CO3, DMF Introduction of butyl group at position 8 80–90 Room temperature, 10 h
3 Methylation with methyl iodide, base Methyl groups at N-1 and N-3 75–85 Controlled stoichiometry
4 Arylation with 4-methylphenyl reagent Attachment of 4-methylphenyl at position 7 65–80 May require Pd-catalyzed coupling

Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C17H20N4O2
Molecular Weight Approx. 312.37 g/mol
Melting Point Typically 210–215 °C (literature range)
Solubility Soluble in DMF, DMSO, moderate in ethanol
Stability Stable under normal laboratory conditions

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of this compound as an antidepressant agent. Research indicates that derivatives of imidazo[2,1-f]purines can act as partial agonists at the serotonin 5-HT1A receptor, a target of interest in antidepressant therapy. In animal models, compounds structurally related to 1H-Imidazo(2,1-f)purine have shown significant antidepressant-like effects .

Case Study : A study evaluated the antidepressant-like activity of two derivatives (AZ-853 and AZ-861) related to this compound. The results demonstrated enhanced serotonin receptor activity and favorable pharmacokinetic profiles in vivo, suggesting a promising avenue for further exploration .

Anticancer Potential

The imidazopurine derivatives have also been investigated for their anticancer properties. Their ability to inhibit specific kinases involved in tumor growth presents a therapeutic strategy against various cancers.

Case Study : A derivative of imidazo[2,1-f]purine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .

The biological activity of 1H-Imidazo(2,1-f)purine derivatives is attributed to their interaction with various biological targets:

  • Enzyme Inhibition : Compounds exhibit inhibitory effects on enzymes such as phosphodiesterases and protein kinases.
  • Receptor Modulation : They modulate neurotransmitter receptors which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
AZ-853Antidepressant5-HT1A receptor partial agonist
AZ-861AntidepressantEnhanced serotonin signaling
Imidazo derivativeAnticancerKinase inhibition

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name & Substituents Key Structural Differences Receptor Affinity (Ki, nM) Functional Activity Metabolic Stability References
8-butyl-1,3-dimethyl-7-(4-methylphenyl)- Baseline structure 5-HT1A: 12–25; 5-HT7: 50–75 Partial 5-HT1A agonist Moderate (HLM t1/2: ~2h)
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-) Fluorophenyl-piperazinylbutyl chain at C8 5-HT1A: 8.5; 5-HT7: 34 Stronger 5-HT1A partial agonist High (HLM t1/2: >4h)
AZ-861 (8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl-) Trifluoromethylphenyl-piperazinylbutyl at C8 5-HT1A: 6.2; 5-HT7: 28 Full 5-HT1A agonist; weaker brain penetration Moderate (HLM t1/2: ~3h)
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl-) Pentyl linker and trimethyl substitution 5-HT1A: 9.1; 5-HT7: 42 Potent antidepressant (ED50: 2.5 mg/kg) Low (HLM t1/2: <1h)
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)- Bromophenyl at C7 vs. methylphenyl Adenosine A3: ~1000 Selective A3 adenosine antagonist Not reported

Key Observations:

Substituent Effects on Receptor Binding: Fluorinated arylpiperazinyl chains (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity (Ki <10 nM) compared to non-fluorinated analogues . Trifluoromethyl groups (AZ-861) increase functional agonism but reduce brain penetration due to higher lipophilicity (logP >3.5) . Bromophenyl substitution () shifts selectivity toward adenosine receptors (A3 Ki ~1000 nM) but reduces serotonin receptor activity .

Pharmacokinetic Differences :

  • Piperazinylalkyl chains improve metabolic stability (e.g., AZ-853 t1/2 >4h vs. baseline compound t1/2 ~2h) by reducing cytochrome P450 interactions .
  • Trimethyl substitution (Compound 3i) lowers metabolic stability due to increased steric hindrance in hepatic clearance pathways .

Functional Comparison in Preclinical Models

Key Findings:

  • AZ-853 shows superior antidepressant efficacy due to optimal brain penetration (brain-to-plasma ratio: 0.8) and 5-HT1A partial agonism .
  • Compound 3i combines antidepressant and anxiolytic effects without significant cardiovascular side effects, making it a safer candidate .
  • Lipid metabolism disturbances are common in compounds with trifluoromethyl groups (AZ-861), likely due to off-target effects on lipid-processing enzymes .

Comparison with Non-Imidazo-Purine Analogues

  • Xanthine–Dopamine Hybrids (): Exhibit dual targeting of dopamine D2 and adenosine A2A receptors but lack 5-HT1A affinity. Lower metabolic stability (HLM t1/2 <1h) compared to imidazo-purine derivatives .

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- exhibits potential therapeutic properties, particularly in the fields of neuropharmacology and oncology. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione
  • Molecular Formula: C17H20N4O2

The structure features a purine core with various substituents that influence its biological activity.

Antidepressant Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit significant antidepressant-like effects. For instance, compounds similar to our target compound have shown high affinity for serotonin receptors (5-HT1A), which are critical in the modulation of mood and anxiety .

Case Study:
In a study evaluating the antidepressant-like properties of related compounds (AZ-853 and AZ-861), it was found that these compounds significantly reduced immobility in the forced swim test (FST), a common model for assessing antidepressant activity in mice. These results suggest that similar derivatives could possess comparable efficacy .

Antitumor Activity

The imidazo[2,1-f]purine scaffold has also been investigated for its potential antitumor properties. Research indicates that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Research Findings:
A study highlighted that specific modifications to the imidazo[2,1-f]purine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .

The biological activity of 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors: Binding to the 5-HT1A receptor modulates neurotransmitter release, contributing to its antidepressant effects.
  • Kinase Inhibition: Some derivatives exhibit inhibitory activity against specific kinases involved in cancer cell signaling pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
AZ-853Antidepressant5-HT1A receptor agonist
AZ-861Antidepressant5-HT1A receptor agonist
Compound XAntitumorInhibition of cell proliferation
Compound YAntitumorInduction of apoptosis

Q & A

Q. How should a research proposal integrate a theoretical framework for studying this compound’s mechanism?

  • Methodological Answer : Align hypotheses with established theories (e.g., enzyme inhibition kinetics or receptor-mediated signaling). Design experiments to test competing models, such as allosteric vs. competitive binding .

Q. What statistical approaches are optimal for analyzing dose-response data in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals. Account for variability via mixed-effects models .

Q. How can crystallography validate the compound’s 3D conformation in solid-state vs. solution?

  • Methodological Answer : Perform single-crystal X-ray diffraction and compare with NMR-derived solution structures. Analyze torsional angles to identify conformational flexibility .

Data Analysis & Validation

Q. What bioinformatics tools can link the compound’s structure to potential off-target effects?

  • Methodological Answer : Use SwissTargetPrediction or SEA server to predict off-target interactions. Validate via kinome-wide profiling or thermal shift assays .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Implement quality control (QC) protocols, including internal standards and reference compounds. Use ANOVA to statistically compare batch effects .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

  • Methodological Answer : Use fume hoods with HEPA filters and wear PPE (gloves, goggles). Reference safety data sheets (SDS) for imidazole derivatives to mitigate inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.